molecular formula C8H7N3O2 B2412796 3-Ethynyl-6-methyl-5-nitropyridin-2-amine CAS No. 1934865-67-4

3-Ethynyl-6-methyl-5-nitropyridin-2-amine

Cat. No.: B2412796
CAS No.: 1934865-67-4
M. Wt: 177.163
InChI Key: YRPIKCPYIWYFHW-UHFFFAOYSA-N
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Description

3-Ethynyl-6-methyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound is characterized by the presence of an ethynyl group, a methyl group, and a nitro group attached to a pyridine ring, making it a unique and interesting molecule for various scientific studies.

Properties

IUPAC Name

3-ethynyl-6-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-3-6-4-7(11(12)13)5(2)10-8(6)9/h1,4H,2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPIKCPYIWYFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)C#C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Ethynyl-6-methyl-5-nitropyridin-2-amine typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Ethynyl-6-methyl-5-nitropyridin-2-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, hydrogen gas, and bases like triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyridine derivatives.

Scientific Research Applications

3-Ethynyl-6-methyl-5-nitropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethynyl-6-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethynyl group can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that may exert biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

3-Ethynyl-6-methyl-5-nitropyridin-2-amine can be compared with other similar compounds such as:

    2-Amino-4-methyl-5-nitropyridine: Similar structure but lacks the ethynyl group.

    3-Ethynyl-5-nitropyridine: Similar structure but lacks the methyl group.

    6-Methyl-2-nitropyridine: Similar structure but lacks the ethynyl group.

Biological Activity

3-Ethynyl-6-methyl-5-nitropyridin-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₇N₃O₂, with a molecular weight of 165.16 g/mol. The structure features a pyridine ring substituted with an ethynyl group, a methyl group, and a nitro group, which are critical for its biological activity.

The biological activity of this compound is largely attributed to the presence of the nitro group, which can act as both a pharmacophore and a toxicophore . The nitro group can undergo reduction to form amine derivatives, which may interact with various biological targets, including enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activity, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, nitro-substituted pyridines have shown effectiveness against various bacterial strains. The presence of the nitro group in this compound may enhance its lipophilicity, facilitating better membrane interaction and increased antibacterial efficacy.

Compound NameMIC (μM)Target Bacteria
This compoundTBDTBD
Nitro derivative A20S. aureus
Nitro derivative B30P. aeruginosa

Antitubercular Activity

The compound's structural features suggest potential antitubercular activity. In studies involving nitro compounds, the presence of the nitro group has been essential for activity against Mycobacterium tuberculosis. Compounds similar to this compound have demonstrated low minimum inhibitory concentrations (MIC), indicating strong efficacy.

Anti-inflammatory Activity

Nitro compounds are known to exhibit anti-inflammatory properties by modulating pathways associated with inflammation. The compound's ability to release nitric oxide (NO) upon reduction may contribute to its anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β.

Case Studies and Research Findings

Several studies have explored the biological activities of nitro-substituted pyridines:

  • Antibacterial Study : A study conducted on various nitro-substituted pyridines demonstrated that modifications at the C5 position significantly enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.
  • Antitubercular Activity : Research indicated that compounds with nitro groups in specific positions exhibited potent antitubercular effects, reinforcing the importance of structural positioning in pharmacological efficacy.
  • Inflammation Models : In vitro models showed that certain derivatives could effectively inhibit NF-kB activation, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Compound ANitro at C4Moderate antibacterial
Compound BMethyl at C6Strong antitubercular
This compoundEthynyl at C3 & Nitro at C5Potentially high antimicrobial & anti-inflammatory

Q & A

Q. Challenges :

  • The nitro group’s electron-withdrawing nature can deactivate the pyridine ring, complicating subsequent coupling reactions.
  • Ethynyl groups are prone to oxidation, necessitating anhydrous/oxygen-free conditions .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm amine protonation states. For example, the ethynyl proton appears as a singlet near δ 3.0–3.5 ppm .
  • X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond angles and intermolecular interactions .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers .

How can computational chemistry predict the reactivity and electronic properties of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group lowers LUMO energy, enhancing electrophilicity at the 3-position .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility, aiding in understanding aggregation behavior in solution .
  • Docking Studies : Models interactions with biological targets (e.g., enzymes), guiding rational drug design by identifying key binding residues .

How should researchers resolve contradictions between experimental data and computational predictions?

Q. Advanced

  • Cross-Validation : Compare NMR chemical shifts with DFT-calculated values to identify discrepancies caused by solvent effects or crystal packing .
  • Crystallographic Refinement : Use SHELX to re-examine X-ray data for potential twinning or disorder, which may distort bond-length measurements .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental conditions (e.g., temperature during nitration) .

What experimental design considerations are critical for studying the compound’s biological activity?

Q. Advanced

  • Kinase Inhibition Assays :
    • Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values, ensuring controls for non-specific binding .
    • Pair with molecular docking to correlate activity with structural motifs (e.g., ethynyl group’s role in π-π stacking) .
  • Toxicity Profiling : Employ cell viability assays (MTT/WST-1) and compare with structurally similar compounds to assess selectivity .

How does the electronic interplay between nitro and ethynyl groups influence the compound’s chemical behavior?

Q. Advanced

  • Resonance Effects : The nitro group withdraws electron density via conjugation, polarizing the ethynyl moiety and enhancing its susceptibility to nucleophilic addition .
  • Steric Interactions : Methyl and ethynyl groups at adjacent positions create steric hindrance, affecting regioselectivity in cross-coupling reactions. Computational models (e.g., NBO analysis) quantify these effects .

What strategies optimize yield and purity in large-scale synthesis?

Q. Basic

  • Stepwise Purification : Use flash chromatography after each synthetic step (e.g., post-nitration silica gel purification to remove byproducts) .
  • Catalyst Screening : Test palladium/ligand combinations (e.g., XPhos vs. SPhos) to maximize Sonogashira coupling efficiency .

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